2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one
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Overview
Description
2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one is a complex organic compound that features a unique structure combining adamantane and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one typically involves multiple steps, starting with the preparation of the adamantane and piperidine intermediates. One common route involves the alkylation of adamantane with a piperidine derivative, followed by oxidation and further functionalization to introduce the oxo group. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The piperidine and adamantane moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-3-piperidinecarboxylate: Shares the piperidine moiety but differs in the overall structure.
2-Oxo-2-phenylethylthio: Contains a similar oxo group but has different substituents.
Uniqueness
2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one is unique due to its combination of adamantane and piperidine moieties, which confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
2-[3-(2-oxo-2-piperidin-1-ylethyl)-1-adamantyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O2/c27-21(25-7-3-1-4-8-25)16-23-12-19-11-20(13-23)15-24(14-19,18-23)17-22(28)26-9-5-2-6-10-26/h19-20H,1-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVFIFNFGXWSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)(C3)CC(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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